1-[(S)-methylsulfinyl]naphthalene
Description
1-[(S)-Methylsulfinyl]naphthalene is a chiral naphthalene derivative featuring a methylsulfinyl (-S(O)CH₃) group at the 1-position of the naphthalene ring. The (S)-configuration of the sulfinyl group imparts stereochemical specificity, which can influence its reactivity, biological activity, and interactions in asymmetric synthesis. This compound is structurally distinct due to the electron-withdrawing sulfinyl moiety, which enhances polarity compared to unsubstituted naphthalenes or alkylated derivatives.
Properties
CAS No. |
63699-45-6 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(S)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m0/s1 |
InChI Key |
NGENVFQTINDJEL-ZDUSSCGKSA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
One common method is the sulfoxidation of 1-methylnaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for naphthalene derivatives often involve the distillation and fractionation of petroleum or coal tar, followed by further chemical modifications to introduce specific functional groups .
Chemical Reactions Analysis
1-[(S)-methylsulfinyl]naphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of naphthalene can yield naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature .
Scientific Research Applications
1-[(S)-methylsulfinyl]naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Naphthalene derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: Some naphthalene derivatives are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(S)-methylsulfinyl]naphthalene involves its interaction with specific molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity . The naphthalene core can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinyl- and Sulfonyl-Substituted Naphthalenes
Naphthalene, 1-[[(Phenylmethyl)sulfonyl]methyl]- (CAS 67168-90-5)
- Structure : Features a benzylsulfonylmethyl group (-CH₂SO₂C₆H₅) at the 1-position.
- Key Differences : The sulfonyl group (S=O₂) is more oxidized than the sulfinyl (S=O) in the target compound, leading to higher polarity and reduced nucleophilicity.
- Spectral Data : NMR signals for aromatic protons in similar sulfonyl-substituted naphthalenes appear at δ 7.45–8.15 ppm, comparable to the target compound’s expected range .
Dibenzyl Sulfoxide (CAS 621-08-9)
- Structure : Contains a sulfinyl group (-S(O)-) bridging two benzyl groups.
- Dibenzyl sulfoxide exhibits a melting point of 82–83°C, suggesting that 1-[(S)-methylsulfinyl]naphthalene may have similar thermal stability .
Methyl-Substituted Naphthalenes
1-Methylnaphthalene (CAS 90-12-0) and 2-Methylnaphthalene
- Structure : Methyl groups at the 1- or 2-position of naphthalene.
- Key Differences : The methyl group is electron-donating, whereas the sulfinyl group is electron-withdrawing. This difference significantly alters solubility (e.g., 1-methylnaphthalene is hydrophobic, while the sulfinyl derivative is more polar).
- Toxicity : 1-Methylnaphthalene exhibits respiratory and hepatic effects in mammals, while sulfinyl derivatives may have modified toxicity profiles due to metabolic pathways involving sulfoxide reduction .
Benzimidazole Derivatives with Sulfinyl Groups
1-(4-Chlorobenzenesulfonyl)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole
- Structure : A benzimidazole core with a sulfinylpyridylmethyl substituent.
- Comparison : The sulfinyl group in this compound contributes to asymmetric induction in pharmaceutical applications. NMR data (δ 4.9–5.0 ppm for sulfinyl protons) provide a benchmark for characterizing sulfinyl environments in aromatic systems .
Sulfonyl Chlorides vs. Sulfinyl Derivatives
1-Naphthalenesulfonyl Chloride (CAS 85-46-1)
- Structure : A sulfonyl chloride (-SO₂Cl) at the 1-position.
- Reactivity : The sulfonyl chloride is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas the sulfinyl group in 1-[(S)-methylsulfinyl]naphthalene is less reactive but participates in redox reactions .
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